Cas no 133090-11-6 (N-methylcyclopropanecarboximidamide hydrochloride)

N-methylcyclopropanecarboximidamide hydrochloride is a cyclopropane-derived amidine compound with the molecular formula C5H11ClN2. This hydrochloride salt exhibits enhanced stability and solubility in aqueous solutions compared to its free base form, making it suitable for synthetic applications in medicinal chemistry and pharmaceutical research. The cyclopropane ring contributes to its structural rigidity, which can influence binding affinity in biologically active molecules. Its amidine functional group serves as a versatile intermediate for constructing heterocycles or modifying biomolecules. The compound is typically employed in the synthesis of small-molecule inhibitors or as a building block for agrochemicals. Proper handling requires standard precautions for hydrochloride salts, including storage in a dry, cool environment.
N-methylcyclopropanecarboximidamide hydrochloride structure
133090-11-6 structure
Product name:N-methylcyclopropanecarboximidamide hydrochloride
CAS No:133090-11-6
MF:C5H11ClN2
MW:134.607239961624
MDL:MFCD28506065
CID:4588665
PubChem ID:119031510

N-methylcyclopropanecarboximidamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-methylcyclopropanecarboximidamide hydrochloride
    • MDL: MFCD28506065
    • Inchi: 1S/C5H10N2.ClH/c1-7-5(6)4-2-3-4;/h4H,2-3H2,1H3,(H2,6,7);1H
    • InChI Key: IJJSIEFXBOVJRN-UHFFFAOYSA-N
    • SMILES: C(C1CC1)(=N)NC.Cl

N-methylcyclopropanecarboximidamide hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M103255-10mg
N-methylcyclopropanecarboximidamide hydrochloride
133090-11-6
10mg
$ 50.00 2022-06-04
TRC
M103255-100mg
N-methylcyclopropanecarboximidamide hydrochloride
133090-11-6
100mg
$ 230.00 2022-06-04
Enamine
EN300-214719-0.05g
N-methylcyclopropanecarboximidamide hydrochloride
133090-11-6 95%
0.05g
$97.0 2023-09-16
Enamine
EN300-214719-5.0g
N-methylcyclopropanecarboximidamide hydrochloride
133090-11-6 95%
5.0g
$1488.0 2023-02-22
Enamine
EN300-214719-0.25g
N-methylcyclopropanecarboximidamide hydrochloride
133090-11-6 95%
0.25g
$206.0 2023-09-16
Enamine
EN300-214719-10g
N-methylcyclopropanecarboximidamide hydrochloride
133090-11-6 95%
10g
$2209.0 2023-09-16
1PlusChem
1P01BC4A-1g
N-methylcyclopropanecarboximidamide hydrochloride
133090-11-6 95%
1g
$605.00 2025-03-19
Enamine
EN300-214719-1g
N-methylcyclopropanecarboximidamide hydrochloride
133090-11-6 95%
1g
$513.0 2023-09-16
1PlusChem
1P01BC4A-500mg
N-methylcyclopropanecarboximidamide hydrochloride
133090-11-6 95%
500mg
$470.00 2025-03-19
A2B Chem LLC
AW07738-500mg
N-methylcyclopropanecarboximidamide hydrochloride
133090-11-6 95%
500mg
$447.00 2024-04-20

Additional information on N-methylcyclopropanecarboximidamide hydrochloride

Introduction to N-methylcyclopropanecarboximidamide hydrochloride (CAS No. 133090-11-6)

N-methylcyclopropanecarboximidamide hydrochloride, a compound with the chemical formula corresponding to its CAS number 133090-11-6, is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of cyclopropanecarboximidamides, which are known for their unique structural properties and potential biological activities. The hydrochloride salt form of this compound enhances its solubility and stability, making it a valuable candidate for further investigation in various therapeutic applications.

The structural framework of N-methylcyclopropanecarboximidamide hydrochloride consists of a cyclopropane ring substituted with a carboximidamide group and a methyl group. This specific arrangement imparts distinct electronic and steric properties to the molecule, which can influence its interactions with biological targets. The cyclopropane moiety, in particular, is known for its rigidity and ability to adopt favorable conformations within binding pockets of enzymes and receptors. This feature has made it a popular scaffold in drug design, particularly for targeting enzymes involved in critical metabolic pathways.

In recent years, there has been a surge in research focused on developing novel inhibitors for enzymes that play a pivotal role in diseases such as cancer, inflammation, and metabolic disorders. Among these enzymes, proteases have been extensively studied due to their central role in various physiological processes. The imidamide functionality in N-methylcyclopropanecarboximidamide hydrochloride provides a hydrogen bond donor/acceptor pair that can interact with key residues in the active site of proteases. This interaction can be leveraged to design potent and selective inhibitors.

One of the most compelling aspects of this compound is its potential application in the development of antitumor agents. Cyclopropanecarboximidamides have shown promise as inhibitors of various proteases, including matrix metalloproteinases (MMPs) and cathepsins, which are overexpressed in many cancer types. For instance, studies have demonstrated that derivatives of cyclopropanecarboximidamides can inhibit the activity of MMP-9, an enzyme implicated in tumor invasion and metastasis. The presence of the methyl group in N-methylcyclopropanecarboximidamide hydrochloride may further enhance its binding affinity by optimizing interactions with specific amino acid residues in the protease active site.

Moreover, the hydrochloride salt form of this compound not only improves its solubility but also enhances its pharmacokinetic properties. Solubility is a critical factor for drug absorption and distribution within the body, and compounds with poor solubility often face challenges in achieving therapeutic efficacy. By incorporating a hydrochloride moiety, the compound becomes more soluble in aqueous environments, facilitating better dissolution during formulation and improving bioavailability.

The synthesis of N-methylcyclopropanecarboximidamide hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The synthesis typically begins with the formation of the cyclopropane ring followed by functionalization with an imidamide group. The introduction of the methyl group is achieved through nucleophilic substitution or other suitable methods depending on the synthetic route chosen. The final step involves converting the free base into its hydrochloride salt to enhance stability and solubility.

In terms of biological activity, preliminary studies on N-methylcyclopropanecarboximidamide hydrochloride have revealed promising results in vitro. These studies have shown that the compound can inhibit the activity of certain proteases with high selectivity, suggesting its potential as a lead compound for further drug development. Additionally, computational modeling studies have been conducted to predict binding modes and interactions between this compound and target enzymes. These studies provide valuable insights into optimizing the structure for improved potency and selectivity.

The development of novel pharmaceutical agents is an iterative process that involves extensive characterization at multiple stages. For N-methylcyclopropanecarboximidamide hydrochloride, this includes not only chemical characterization but also pharmacological evaluation to assess its efficacy and safety profile. In vitro assays are employed to evaluate its inhibitory activity against target enzymes, while cell-based assays provide insights into its effects on cellular processes relevant to disease pathways.

As research progresses, additional applications for this compound may emerge. For example, its structural features could make it suitable for use as an intermediate in synthesizing other bioactive molecules or as a tool compound for studying enzyme mechanisms. The versatility of cyclopropanecarboximidamides as pharmacophores ensures that they will remain a subject of interest for medicinal chemists seeking innovative solutions to unmet medical needs.

In conclusion, N-methylcyclopropanecarboximidamide hydrochloride (CAS No. 133090-11-6) represents a promising chemical entity with potential applications in pharmaceutical research and development. Its unique structural features make it an attractive candidate for designing inhibitors targeting critical enzymes involved in various diseases. As further research unfolds, this compound is likely to play a significant role in advancing our understanding of enzyme function and developing novel therapeutic strategies.

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